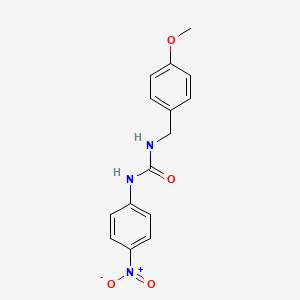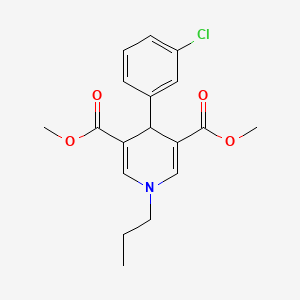![molecular formula C19H25NO6 B4074619 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate](/img/structure/B4074619.png)
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate
Vue d'ensemble
Description
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate, also known as MPB-PA, is a compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound is a potent and selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism.
Mécanisme D'action
The mechanism of action of 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate involves the activation of the GPR119 receptor, which is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance. This compound also activates the receptor in adipose tissue, leading to the release of adiponectin, which improves lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of diabetes, this compound has been found to increase insulin secretion and improve glucose tolerance. It has also been found to improve lipid metabolism and reduce body weight. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate in lab experiments is its potency and selectivity for the GPR119 receptor. This allows for precise and specific manipulation of the receptor, which can be useful in studying its function and potential applications. However, one limitation of using this compound is its solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and efficacy. Another area of research is the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Applications De Recherche Scientifique
1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]azepane oxalate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been the treatment of type 2 diabetes. This compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been found to improve lipid metabolism and reduce body weight in these models.
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenoxy)but-2-ynyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.C2H2O4/c1-19-16-8-10-17(11-9-16)20-15-7-6-14-18-12-4-2-3-5-13-18;3-1(4)2(5)6/h8-11H,2-5,12-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJOUIONXATKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074546.png)
![N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4074552.png)
![1-[2-(4-biphenylyloxy)ethyl]azepane oxalate](/img/structure/B4074567.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[5-(4-nitrobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074570.png)
![1-allyl-5'-benzyl-3'-butyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4074577.png)
![1-[3-(2-methoxy-4-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074586.png)
![N-allyl-N-[2-(2-allyl-6-chlorophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074590.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4074597.png)

![N-allyl-N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4074609.png)

![1-[4-(3-isopropylphenoxy)butyl]piperazine oxalate](/img/structure/B4074631.png)
![1-[2-(4-chloro-3-ethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074636.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4074642.png)